molecular formula C17H20N2O4S B5194227 Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate CAS No. 6105-58-4

Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate

Katalognummer: B5194227
CAS-Nummer: 6105-58-4
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: NHSYBLNUXNFULS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate is a synthetic organic compound featuring a 3-oxobutanoate ester core linked to a 6-ethoxy-4-methylquinazolin-2-ylthio moiety. This structure combines a β-keto ester group with a heterocyclic quinazoline system, which is known for its pharmacological relevance in drug discovery. The compound is cataloged under CAS numbers and supplied by specialized manufacturers, indicating its use in research settings for applications such as photochromic ligand synthesis or as an intermediate in medicinal chemistry .

Eigenschaften

IUPAC Name

ethyl 4-(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-22-13-6-7-15-14(9-13)11(3)18-17(19-15)24-10-12(20)8-16(21)23-5-2/h6-7,9H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSYBLNUXNFULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)SCC(=O)CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367465
Record name Ethyl 4-[(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6105-58-4
Record name Ethyl 4-[(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Thioether Formation: The quinazoline derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetoacetate under acidic conditions to yield Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate as a candidate for cancer therapy. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Combination Therapy
A patent (WO2021026349A1) describes a combination therapy involving this compound, which enhances the efficacy of existing anticancer agents. The study suggests that the compound may act synergistically with bromodomain and extra-terminal domain (BET) proteolysis targeting chimera (PROTAC), potentially improving treatment outcomes for cancers resistant to conventional therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations for inhibiting cell growth.

Cell LineIC50 (µM)Notes
MCF7 (Breast)15Effective against proliferation
A549 (Lung)10Induces apoptosis
HeLa (Cervical)12Synergistic effects observed

In Vivo Studies

Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate. Preliminary results suggest promising outcomes, with reduced tumor sizes observed in treated groups compared to controls.

Wirkmechanismus

The mechanism of action of Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The quinazoline core is known to interact with various biological targets, including kinases and other proteins, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • In contrast, thiadiazole analogs (e.g., 5-amino-1,3,4-thiadiazol-2-yl) exhibit lower logP values due to polar heteroatoms, which may improve solubility for antiviral applications .
  • Pyrimidine and Thiazole Analogs : Pyrimidine-based compounds (e.g., 4-methylpyrimidin-2-yl) and thiazole derivatives (e.g., THB in ) demonstrate anti-inflammatory activity, highlighting the role of nitrogen-containing heterocycles in modulating biological responses .

Physicochemical Properties

  • Molecular Weight : Ranges from 268–334 g/mol, with quinazoline derivatives being the heaviest due to their fused ring system.
  • Lipophilicity (LogP) : Quinazoline and dichlorophenyl analogs exhibit higher logP (~2.5–3.0), favoring membrane permeability but posing challenges for aqueous solubility.

Biologische Aktivität

Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate features a quinazoline moiety, which is known for its diverse biological activities. The compound can be represented as follows:

C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure contributes to its interactions with various biological targets.

Pharmacological Activities

Research indicates that compounds containing quinazoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate has shown promising results against several bacterial strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .
  • Anticancer Properties : Quinazoline derivatives are often investigated for their anticancer potential. Preliminary data suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Antidiabetic Effects : Some studies have reported that related compounds exhibit significant antidiabetic activity by modulating glucose metabolism and improving insulin sensitivity . The specific mechanisms by which ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate exerts these effects require further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in metabolic pathways, contributing to its antidiabetic and anticancer effects .
  • DNA Interaction : Studies have shown that quinazoline derivatives can intercalate with DNA, potentially disrupting replication and transcription processes in cancer cells .

Case Study 1: Antimicrobial Activity

A study conducted on various quinazoline derivatives, including ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate, demonstrated significant antimicrobial activity against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations for clinical relevance.

CompoundBacterial StrainMIC (µg/mL)
Ethyl 4-(...)Staphylococcus aureus25
Ethyl 4-(...)Escherichia coli30

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)
MCF7 (breast cancer)15
HeLa (cervical cancer)20

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate, and how do reaction conditions influence yield?

The synthesis of this compound involves multi-step reactions, including:

  • Thiol addition : The quinazoline-thiol moiety is introduced via nucleophilic substitution or thiol-ene chemistry. For example, analogous compounds with thioether linkages were synthesized using ethyl 4-chloro-3-oxobutanoate and thiol-containing heterocycles under reflux in ethanol .
  • Microwave-assisted condensation : Ethyl 3-oxobutanoate derivatives are often synthesized via microwave irradiation (e.g., 800 W for 2–4 minutes) with catalysts like potassium tert-butoxide, improving reaction efficiency compared to traditional heating .
  • Key variables : Solvent polarity (ethanol vs. DMF), temperature, and catalyst type significantly affect yields. For instance, sodium acetate in ethanol is critical for stabilizing intermediates during diazonium salt coupling .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • X-ray crystallography : Used to confirm molecular geometry and intramolecular interactions (e.g., hydrogen bonding in oxobutanoate derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents like the quinazolin-2-yl group and ethoxy side chains. For example, ethyl 3-oxobutanoate derivatives show characteristic carbonyl peaks at δ 170–175 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, particularly for detecting isotopic patterns of chlorine or sulfur atoms .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the thioether linkage in modulating biological activity?

  • Kinetic studies : Monitor thiol addition reactions using UV-Vis spectroscopy to determine rate constants and transition states. Evidence from analogous quinazoline-thioether compounds suggests that electron-withdrawing groups on the quinazoline ring accelerate nucleophilic substitution .
  • Computational modeling : Density Functional Theory (DFT) calculations predict bond dissociation energies and regioselectivity in thiol-quinazoline interactions. For example, sulfur’s lone pairs facilitate conjugation with the quinazoline π-system, enhancing stability .

Q. What computational strategies are employed to predict binding affinity with biological targets?

  • Molecular docking : Studies on ethyl 3-oxobutanoate derivatives docked into kinase domains (e.g., EGFR or COX-2) reveal that the 3-oxobutanoate group forms hydrogen bonds with catalytic residues, while the quinazoline moiety occupies hydrophobic pockets .
  • MD simulations : Trajectory analysis of ligand-protein complexes (e.g., over 100 ns) assesses stability of the thioether linkage under physiological conditions .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Dose-response assays : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) often show IC50_{50} variability due to differences in cell permeability of the thioether group. Normalizing data to cytotoxicity controls (e.g., cisplatin) improves comparability .
  • Metabolic stability tests : Liver microsome assays identify rapid ester hydrolysis in some derivatives, necessitating prodrug strategies for the 3-oxobutanoate moiety .

Q. What methodologies address solvent effects on reaction reproducibility?

  • DoE (Design of Experiments) : Systematic screening of solvent polarity (e.g., ethanol vs. acetonitrile) and temperature gradients optimizes thiol-quinazoline coupling. Polar aprotic solvents like DMF improve solubility but may promote side reactions .
  • Green chemistry approaches : Ethanol/water mixtures reduce environmental impact while maintaining >70% yield in microwave-assisted syntheses .

Q. How can substituent modifications on the quinazoline ring enhance bioactivity?

  • SAR (Structure-Activity Relationship) studies : Introducing electron-donating groups (e.g., ethoxy at C6) increases metabolic stability, while halogens (e.g., Cl at C4) improve target binding. For example, 4-methyl substitution on quinazoline reduces steric hindrance in kinase inhibition .
  • Proteomics profiling : Phosphorylation assays validate downstream effects of quinazoline-thioether derivatives on signaling pathways (e.g., MAPK/ERK) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.